Citraconic acid dimethyl ester

Description

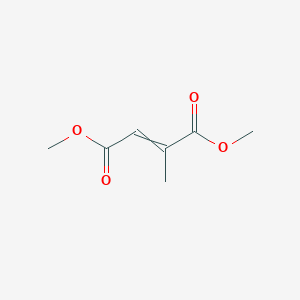

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-methylbut-2-enedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-5(7(9)11-3)4-6(8)10-2/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEXBUQDXKPVHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862298 | |

| Record name | cis/trans-Dimethyl 2-methylbut-2-enedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-54-9 | |

| Record name | 2-Butenedioic acid, 2-methyl-, 1,4-dimethyl ester, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Synthetic Methodologies for Citraconic Acid Dimethyl Ester and Derivatives

Esterification Reactions for Citraconic Acid Dimethyl Ester Synthesis

The most common and straightforward method for synthesizing this compound is through the esterification of citraconic acid with methanol (B129727). smolecule.comcopernicus.org This reaction is typically catalyzed by a strong acid.

Acid-Catalyzed Esterification of Citraconic Acid with Methanol

The synthesis of this compound is effectively achieved by reacting citraconic acid with methanol in the presence of an acid catalyst. smolecule.com A typical laboratory-scale procedure involves dissolving citraconic acid in methanol, followed by the addition of a catalytic amount of concentrated sulfuric acid. copernicus.org The reaction mixture is then heated under reflux for several hours to drive the reaction to completion. copernicus.org This process, known as Fischer esterification, is a reversible reaction where the removal of water can shift the equilibrium towards the formation of the ester product. chemicalbook.com The direct esterification of citraconic acid is noted for its simplicity and high yield, often approaching quantitative amounts. copernicus.org

Table 1: Acid-Catalyzed Esterification of Citraconic Acid

| Reactants | Catalyst | Solvent | Conditions | Product | Yield | Purity | Reference |

|---|

Optimization of Esterification Reaction Conditions

Several factors can be optimized to enhance the efficiency of the esterification reaction. These include temperature, catalyst concentration, and the molar ratio of alcohol to acid. researchgate.net Increasing the reaction temperature generally accelerates the rate of esterification. acs.org The choice of catalyst is also crucial; while sulfuric acid is common, other acid catalysts like organic sulfonic acids can also be employed. researchgate.net

The removal of water as it is formed is a key strategy to drive the equilibrium towards the product side and achieve high conversion rates. chemicalbook.com In industrial settings, this is often accomplished using techniques like a Dean-Stark apparatus or by operating the reaction in a multi-tray column where a countercurrent flow of vapor continuously removes water. acs.orggoogle.com The use of a co-solvent can also improve mass transfer and increase the mutual solubility of reactants, further intensifying the reaction. nih.gov For instance, studies on similar esterification processes have shown that optimizing variables such as the methanol-to-acid molar ratio and catalyst concentration can significantly improve the yield of the desired ester. nih.govrsc.org

Alternative Synthetic Routes to Related Compounds

While direct esterification is a primary method, alternative synthetic pathways exist, often starting from different precursors to yield this compound or its derivatives.

Conversion from Citraconic Anhydride (B1165640)

This compound can also be prepared from citraconic anhydride. chemicalbook.com This method involves the reaction of the anhydride with methanol, often in the presence of a catalyst. chemicalbook.com The initial step is a non-catalytic reaction that forms the monomethyl ester, followed by a catalytic reaction to produce the dimethyl ester. google.com Citraconic anhydride itself can be synthesized from itaconic acid or citric acid through processes involving heating and isomerization. orgsyn.orggoogle.comwikipedia.org

Table 2: Synthesis from Citraconic Anhydride

| Reactant | Reagent | Catalyst | Product | Reference |

|---|

Preparation of Structurally Related Dicarboxylic Acid Esters (e.g., Mesaconic Acid Dimethyl Ester)

The synthesis of esters of related dicarboxylic acids, such as mesaconic acid dimethyl ester, often follows similar esterification principles. Mesaconic acid, the trans-isomer of citraconic acid, can be esterified with methanol using an acid catalyst like sulfuric acid. mdpi.com The reaction mixture is typically refluxed and monitored until completion. mdpi.com

The thermal reaction of citraconic acid in water can lead to an equilibrium mixture containing itaconic acid, citraconic acid, and mesaconic acid. oup.comsci-hub.ru Under acidic conditions, itaconic acid is the most abundant component, while under basic conditions, mesaconic acid predominates. oup.comsci-hub.ru This isomerization provides a route to obtaining mesaconic acid from citraconic acid, which can then be esterified to its dimethyl ester. wikipedia.org

Table 3: Preparation of Mesaconic Acid Dimethyl Ester

| Reactant | Reagent | Catalyst | Conditions | Product | Reference |

|---|

Yield Enhancement Strategies in Synthetic Procedures

The efficient synthesis of this compound and its derivatives is crucial for its application in various fields, including polymer chemistry and as a synthetic intermediate. smolecule.comontosight.aichemicalbook.com Yield enhancement strategies are therefore a significant focus of research, aiming to maximize product output while minimizing costs and side reactions. nih.gov These strategies primarily revolve around the optimization of reaction parameters, including catalyst selection, reaction conditions, choice of starting materials, and process control.

A prevalent method for synthesizing this compound is the direct esterification of citraconic acid or its anhydride. smolecule.comontosight.aichemicalbook.com Another significant route involves the condensation of succinic acid derivatives with formaldehyde (B43269) to produce citraconic anhydride, which is then converted to the diester. psu.eduresearchgate.net Enhancing the yield in these procedures requires a systematic approach to optimizing each step of the reaction. nih.gov

Catalyst Selection and Optimization

In the direct esterification of citraconic acid with methanol, strong acid catalysts like concentrated sulfuric acid are commonly employed to achieve high conversion rates. copernicus.orgmdpi.com Research has demonstrated that refluxing citraconic acid in methanol with a catalytic amount of concentrated H₂SO₄ can result in yields as high as 92%. copernicus.orgresearchgate.net

Optimization of Reaction Conditions

Fine-tuning reaction conditions such as temperature, reaction time, and reactant molar ratios is essential for maximizing yield. nih.gov In the synthesis of citraconic anhydride from succinic anhydride and formaldehyde, the reaction is typically carried out in the vapor phase at temperatures between 280°C and 410°C. google.com A patent describes achieving a 75% yield of citraconic anhydride at 96% conversion by carefully controlling the addition rate of the reactants. google.com Similarly, when producing citraconic acid from mesaconic acid, a yield of 98% was obtained by maintaining the catalyst bed at a temperature between 220°C and 255°C. google.com

The duration of the reaction is another key variable. For the polycondensation of glycerol (B35011) and citraconic anhydride, a reaction time of over two hours was necessary to achieve significant conversion, while extending it beyond four hours led to product discoloration. nih.govacs.org The thermal rearrangement of citraconic acid in water to form itaconic acid, a related isomer, is optimized at 170°C for 3 hours, yielding 65% of the product. oup.com

The table below summarizes various reaction conditions and their impact on yield for the synthesis of this compound and its precursors.

| Starting Material(s) | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Product |

| Succinic anhydride, Formaldehyde | Lithium carbonate on alundum | 390 | 0.5 h addition | 75 | Citraconic anhydride |

| Citraconic acid, Methanol | Sulfuric acid | Reflux | 8 h | 92 | This compound |

| Mesaconic acid | Not specified | 220-255 | Not specified | 98 | Citraconic acid |

| Citraconic acid, Methanol | Sulfuric acid | Reflux | Not specified | 94 | Dimethyl mesaconate |

| Citraconic acid | Water (as solvent) | 170 | 3 h | 65 | Itaconic acid** |

| Note: The synthesis started from mesaconic acid, the trans-isomer of citraconic acid, to yield its corresponding ester. mdpi.com | |||||

| **Note: This represents the yield of an isomeric product through thermal rearrangement. oup.com |

Choice of Starting Materials

Alternatively, a multi-step process starting from less expensive or more readily available materials like dialkyl succinates can be employed. psu.edugoogle.com The condensation of dimethyl succinate (B1194679) with formaldehyde over an alumina (B75360) catalyst is a viable route to citraconic anhydride, which can then be esterified. psu.edu However, using di-lower alkyl esters of succinic acid as starting materials generally results in higher yields of citraconic anhydride compared to using succinic acid or its mono-lower alkyl esters. google.com

Process Control and Purification

Controlling the reaction process, such as the immediate removal of the product as it forms, can be a crucial strategy to prevent decomposition or further unwanted reactions at elevated temperatures. google.com This is particularly important in high-temperature vapor-phase reactions. google.comgoogle.com For instance, in the thermal conversion of citramalic acid, minimizing the exposure time of the formed citraconic anhydride to heat was key to raising the yield from 53% to 76%. google.com

Furthermore, the final yield is also dependent on the efficiency of the purification steps. After the reaction, neutralization of the catalyst (e.g., with triethylamine) followed by concentration in vacuo is a common procedure to isolate the desired ester. copernicus.org In some syntheses, a hydrolysis step is necessary to convert all citraconate species (including esters and the anhydride) into the free acid for accurate yield determination and recovery, which can increase the measurable yield by up to five percentage points. psu.edu

Chemical Transformations and Reaction Mechanisms Involving Citraconic Acid Dimethyl Ester

Reduction Reactions of Citraconic Acid Dimethyl Ester

The reduction of this compound can be achieved through several methods, including homogeneous catalysis, biocatalysis, and chemical hydrides, each offering distinct advantages in terms of selectivity and reaction conditions. These reductions can target the carbon-carbon double bond or the ester groups, leading to a variety of valuable chemical products. chemicalbook.comchemicalbook.com

The carbon-carbon double bond in this compound is susceptible to hydrogenation using homogeneous catalysts. These reactions typically involve transition metal complexes that activate molecular hydrogen, facilitating its addition across the double bond to yield dimethyl 2-methylsuccinate. For instance, ruthenium-based catalysts, such as those incorporating phosphine (B1218219) ligands like 1,1,1-tris(diphenylphosphinomethyl)ethane (B1585349) (Triphos), have been shown to be effective for the hydrogenation of related unsaturated dicarboxylic acids and esters. dur.ac.uk The mechanism generally involves the coordination of the ester to the metal center, followed by the transfer of hydride from the metal to the double bond. The choice of metal and ligand is crucial for achieving high activity and selectivity. dur.ac.ukresearchgate.net While specific studies on this compound are part of a broader investigation into ester hydrogenation, the principles of activating unsaturated esters with complexes of metals like ruthenium and iron are well-established. researchgate.netresearchgate.net

Biocatalytic reduction offers a green and highly selective alternative for the transformation of this compound. Ene-reductases (EREDs), particularly from the Old Yellow Enzyme (OYE) family, are flavin mononucleotide (FMN)-dependent enzymes capable of asymmetrically reducing the activated C=C bond of α,β-unsaturated compounds. rsc.orgacs.org

The biocatalytic reduction of dimethyl citraconate (48) to dimethyl (R)-2-methylsuccinate (49) has been demonstrated with excellent stereoselectivity (>99% ee), although conversion rates can vary. rsc.org For example, the ene-reductase YqjM from Bacillus subtilis has been shown to catalyze this transformation. rsc.org The mechanism involves the transfer of a hydride from the reduced FMN cofactor (FMNH₂) to the β-carbon of the substrate, followed by protonation of the resulting enolate intermediate at the α-carbon. rsc.org

To overcome challenges related to cofactor regeneration, these enzymatic reactions are often coupled with a cofactor recycling system. rsc.orgalmacgroup.com One approach involves using a carbonyl reductase (CRED) and a sacrificial alcohol like isopropanol. rsc.orgalmacgroup.com More advanced systems utilize formate (B1220265) dehydrogenase (FDH) to recycle the NADPH cofactor, which improves atom economy. acs.org Large-scale biocatalytic reductions have been successfully implemented, demonstrating the industrial viability of this method for producing chiral building blocks. almacgroup.commdpi.com

Table 1: Biocatalytic Reduction of this compound

| Enzyme System | Substrate | Product | Conversion | Enantiomeric Excess (ee) | Source |

| Ene-reductase (YqjM) | Dimethyl citraconate | (R)-Dimethyl-2-methylsuccinate | 20% | >99% | rsc.org |

| Ene-reductase (ERED-04) | Dimethyl citraconate | (R)-Dimethyl-2-methylsuccinate | 98% (in 44h) | Not specified | almacgroup.com |

| Ene-reductase (Bac-OYE1) | Dimethyl citraconate (700 mM) | (R)-Dimethyl-2-methylsuccinate | >99% | 99% | mdpi.com |

Diisobutylaluminum hydride (DIBAL-H) is a powerful and selective reducing agent commonly used to reduce esters to alcohols. masterorganicchemistry.comasccollegekolhar.in In the case of this compound, DIBAL-H reduces both ester groups to the corresponding primary alcohols, yielding (Z)-2-methylbut-2-ene-1,4-diol. copernicus.orgresearchgate.net

This reaction is typically performed at low temperatures, such as 0 °C, in an inert solvent like methylene (B1212753) chloride or toluene (B28343) to control the reactivity of the DIBAL-H and prevent over-reduction. copernicus.orgyoutube.com The mechanism involves the coordination of the aluminum center of DIBAL-H to the carbonyl oxygen of the ester, which acts as a Lewis acid. youtube.com This is followed by the intramolecular transfer of a hydride ion to the electrophilic carbonyl carbon. youtube.com A stable tetrahedral intermediate is formed. asccollegekolhar.in Upon aqueous workup, this intermediate is hydrolyzed to release the diol product. asccollegekolhar.incopernicus.org This specific reduction is a key step in the synthesis of other complex molecules. copernicus.org

Table 2: DIBAL-H Reduction of this compound

| Reactant | Reagent | Solvent | Temperature | Product | Yield | Source |

| This compound (14 mmol) | DIBAL-H (70 mmol) | Methylene Chloride / Toluene | 0 °C | (Z)-2-methylbut-2-ene-1,4-diol | Not specified, used in subsequent step | copernicus.org |

Role as a Synthetic Intermediate in Complex Molecule Construction

Due to its functional groups and stereochemistry, this compound is a valuable C5 building block for the synthesis of more complex molecules, including natural products and atmospherically relevant compounds. ontosight.aichemicalbook.comchemicalbook.com

This compound serves as a useful synthetic intermediate in the construction of various natural products. chemicalbook.comchemicalbook.com For example, it has been utilized in the synthesis of chaetomellic acid A anhydride (B1165640) and 1,7(Z)-nonadecadiene-2,3-dicarboxylic acid. chemicalbook.comchemicalbook.com The ester's structure provides a scaffold that can be elaborated through various chemical transformations to build the carbon skeleton of the target natural product. Its derivatives, such as the chiral dimethyl 2-methylsuccinate obtained from biocatalytic reduction, are also highly valuable chiral building blocks for asymmetric synthesis. almacgroup.commdpi.com

A significant application of this compound is its role as a precursor in the synthesis of isoprene-derived β-epoxydiols (β-IEPOX). copernicus.orgresearchgate.net These compounds are important secondary organic aerosols (SOA) formed in the atmosphere from the photooxidation of isoprene, and having authentic standards is crucial for atmospheric chemistry studies. nih.gov

Condensation Reactions of Related Succinate (B1194679) Esters to Citraconic Anhydride

The condensation of succinate esters represents a significant pathway to forming C5 dicarboxylic acids and their derivatives, such as citraconic anhydride. These reactions are pivotal in transforming bio-based succinic acid into valuable chemical intermediates.

Vapor-phase catalytic condensation offers a continuous process for producing citraconic anhydride from succinate esters and formaldehyde (B43269). This method is an alternative to the traditional Stobbe condensation, particularly when formaldehyde is the aldehyde. psu.edu

Detailed Research Findings: Research into the vapor-phase reaction of dimethyl succinate (DMS) with formaldehyde over various solid catalysts has demonstrated the feasibility of this route. psu.eduresearchgate.net Catalysts such as γ-alumina have been shown to be effective for this transformation. researchgate.net The use of formalin (an aqueous solution of formaldehyde and methanol) as the formaldehyde source has been found to sustain catalyst activity by inhibiting coke formation due to the presence of water. researchgate.net

In a continuous fixed-bed reactor system, the reaction of dimethyl succinate and formaldehyde can yield citraconic anhydride. psu.edu However, the raw reactor effluent is a complex mixture containing not only citraconic anhydride but also monomethyl and dimethyl citraconate, along with unreacted succinates. psu.edu

A study utilizing a γ-alumina catalyst achieved a total citraconate yield of 31% of the theoretical maximum, with a selectivity of 72%. researchgate.net These results were obtained at a temperature of 380 °C, a weight hour space velocity (WHSV) of 0.9 kg of succinate per kg of catalyst per hour, and a succinate to formaldehyde molar feed ratio of 1:2. researchgate.net Kinetic modeling of this system indicated that the reaction is free from mass transfer limitations under these conditions. researchgate.net

The motivation behind producing citraconic anhydride is often its subsequent conversion to itaconic acid, a valuable monomer in the polymer industry. psu.edu This involves the hydrolysis of citraconic anhydride to citraconic acid, followed by isomerization to itaconic acid. psu.edugoogle.com

Table 1: Catalyst Performance in Vapor-Phase Condensation

| Catalyst | Feed Materials | Temperature (°C) | Total Citraconate Yield (%) | Selectivity (%) | Reference |

|---|

The Stobbe condensation is a characteristic reaction of succinic esters, involving their base-catalyzed condensation with aldehydes or ketones to produce alkylidene succinic acids or their monoesters. chemistry-reaction.comdrhnsp.orgscribd.com This reaction is a fundamental method for forming carbon-carbon bonds. unacademy.com

Reaction Mechanism: The mechanism of the Stobbe condensation involves several key steps:

Enolate Formation: A strong base, such as sodium ethoxide or potassium tert-butoxide, deprotonates the α-carbon of the succinate ester, forming a resonance-stabilized carbanion (enolate). chemistry-reaction.comtheunconditionalguru.in

Aldol-type Addition: The carbanion then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. chemistry-reaction.comtheunconditionalguru.in

Lactamization: This is followed by an intramolecular cyclization to form a γ-lactone intermediate. chemistry-reaction.comtheunconditionalguru.inwikipedia.org

Ring Opening: The lactone ring is subsequently opened to yield the final product, an unsaturated ester acid. theunconditionalguru.in

It is a notable limitation that the classic Stobbe condensation does not proceed to a practically useful extent when formaldehyde is used as the aldehyde reactant. psu.edu The reaction is highly specific to succinic and substituted succinic esters. scribd.comdss.go.th A variety of carbonyl compounds, including aromatic and aliphatic aldehydes and ketones, can be used. chemistry-reaction.comdrhnsp.org However, side reactions such as self-condensation of the carbonyl component can lower the yield. drhnsp.org

Hydrolysis of Citraconate Esters for Product Recovery and Analysis

The analysis of the product stream from the synthesis of citraconic anhydride and its esters often requires a hydrolysis step. This is because the reaction mixture can contain a variety of citraconate species, including the anhydride, monomethyl ester, and dimethyl ester, which can be difficult to separate and quantify individually due to co-elution with their succinate analogues in chromatographic methods. psu.edu

Detailed Research Findings: To accurately determine product yields and selectivities, the entire product mixture is often hydrolyzed to convert all citraconate and succinate species into their corresponding free acids: citraconic acid and succinic acid. psu.edusci-hub.box This is typically achieved by refluxing the product solution with dilute sulfuric acid for a period of 2 to 3 hours. psu.edu Following hydrolysis, the resulting acids can be more easily quantified using techniques like High-Performance Liquid Chromatography (HPLC). psu.edu

This hydrolysis step is crucial for process optimization and economic analysis of itaconic acid production from dimethyl succinate and formaldehyde. sci-hub.box In a proposed process flow sheet, a hydrolysis/reactive distillation column is included downstream of the condensation reactor to convert all ester and anhydride species to their respective acids before separation and isomerization steps. sci-hub.box

Diels-Alder Reactions with Related Dienophiles

This compound can participate as a dienophile in Diels-Alder reactions, a powerful and widely used method for forming six-membered rings. smolecule.commasterorganicchemistry.comwikipedia.org The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgsigmaaldrich.com

Detailed Research Findings: The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com The ester functionalities in this compound serve this purpose.

Studies have investigated the intramolecular Diels-Alder (IMDA) reactions of esters derived from citraconic anhydride. For instance, sorbyl citraconate half-esters, when heated, can undergo thermolytic fragmentation to generate a dienol and citraconic anhydride. researchgate.net This in-situ generated diene-dienophile pair can then participate in an intermolecular Diels-Alder reaction followed by an intramolecular esterification to yield bicyclic lactone acids. researchgate.net

The stereoselectivity of Diels-Alder reactions involving citraconate esters is a key area of research. The reaction of sorbyl citraconate and mesaconate esters has been studied to understand the factors controlling the stereochemical outcome of the resulting cycloadducts. acs.org Furthermore, the regioselectivity of the Diels-Alder reaction between citraconic anhydride (a precursor to the ester) and 9-substituted anthracenes has been shown to favor the ortho regioisomer. researchgate.net

Catalytic Systems in Reactions of Citraconic Acid Dimethyl Ester

Acid Catalysis in Esterification Processes

The synthesis of citraconic acid dimethyl ester from citraconic acid and methanol (B129727) is a classic example of Fischer esterification. This process is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The acid catalyst plays a pivotal role by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the alcohol (methanol).

The reaction mechanism involves a series of equilibrium steps:

Protonation of the carbonyl group: The acid catalyst protonates the carbonyl oxygen of citraconic acid, making the carbonyl carbon more susceptible to nucleophilic attack.

Nucleophilic attack: A molecule of methanol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

To drive the equilibrium towards the formation of the ester, it is common practice to use an excess of the alcohol or to remove the water formed during the reaction. In a procedure analogous to the synthesis of the isomeric dimethyl itaconate, the reaction can be carried out by refluxing the itaconic acid with methanol in the presence of a catalyst like sulfuric acid and boric acid, with continuous removal of the methanol-water azeotrope google.com.

The efficiency of acid-catalyzed esterification can be influenced by various factors, including the reaction temperature, the concentration of the catalyst, and the molar ratio of the reactants. While effective, this method can sometimes lead to side reactions, such as isomerization of citraconic acid to mesaconic acid, especially under harsh acidic conditions and elevated temperatures researchgate.net.

Homogeneous and Biocatalytic Systems in Reduction Reactions

The reduction of the carbon-carbon double bond in α,β-unsaturated esters like this compound can be achieved through both homogeneous catalysis and biocatalysis, offering pathways to saturated diesters.

Homogeneous Catalysis: Transfer hydrogenation is an effective method for the selective reduction of the carbonyl group in unsaturated esters, though it can also be applied to the C=C bond. Ruthenium and osmium pincer complexes have been investigated as catalysts for the selective carbonyl reduction of unsaturated esters and aldehydes nih.gov. These reactions often utilize a hydrogen donor, such as ethanol, and can be performed at relatively low temperatures nih.gov. While the primary focus of some studies is on carbonyl reduction, the catalytic systems can also lead to the reduction of the carbon-carbon double bond or its isomerization nih.gov. The choice of metal, ligands, and reaction conditions is crucial in directing the selectivity of the reduction.

Biocatalytic Systems: Biocatalytic reductions offer a green and highly selective alternative for the reduction of α,β-unsaturated compounds. Ene-reductases (ERs) are enzymes that can catalyze the asymmetric reduction of activated C=C double bonds, using a cofactor such as NAD(P)H researchgate.net. These enzymes exhibit high stereoselectivity, providing access to chiral products. The catalytic activity of ene-reductases can be influenced by the substrate's structure, the nature of the electron-withdrawing groups, and the reaction conditions researchgate.net.

Furthermore, carboxylic acid reductases (CARs) have been utilized in whole-cell biocatalytic systems to reduce α,β-unsaturated carboxylic acids to their corresponding allylic or saturated alcohols rsc.org. While this is a reduction of the carboxylic acid functionality, it highlights the potential of biocatalytic systems to effect reductions in unsaturated systems. The use of recombinant E. coli cells expressing a CAR can lead to the multi-step hydrogenation of α,β-unsaturated carboxylic acids to saturated primary alcohols with high conversion rates rsc.org.

Enzyme Catalysis in Polymerization of Related Esters

Enzyme-catalyzed polymerization has emerged as a sustainable and highly selective method for the synthesis of polyesters. Lipases, in particular Candida antarctica Lipase (B570770) B (CALB), have been extensively used for the polymerization of dicarboxylic acid esters and diols mdpi.comnih.govnih.govnih.gov.

The enzymatic polymerization of unsaturated diesters, such as the isomers of this compound (e.g., dimethyl itaconate and dimethyl muconate), allows for the synthesis of unsaturated polyesters under mild conditions, which helps to preserve the carbon-carbon double bonds for potential post-polymerization modifications mdpi.com. The reaction typically proceeds via a two-stage method involving an initial oligomerization under an inert atmosphere, followed by a polycondensation step under vacuum to remove the alcohol byproduct (e.g., methanol) and drive the reaction towards higher molecular weight polymers mdpi.com.

| Monomer | Diol | Catalyst | Polymer | Reference |

| Dimethyl itaconate | 1,4-Butanediol | CALB | Poly(butylene itaconate) | mdpi.com |

| Dimethyl muconate | 1,4-Butanediol | CALB | Poly(butylene muconate) | mdpi.com |

| Diethyl succinate (B1194679) | 1,4-Butanediol | CALB | Poly(butylene succinate) | mdpi.com |

The mechanism of lipase-catalyzed polycondensation involves a two-step process. First, the enzyme's active site serine residue attacks the carbonyl group of the ester, forming an acyl-enzyme intermediate and releasing an alcohol molecule. In the second step, a hydroxyl group from a diol or another growing polymer chain attacks the acyl-enzyme intermediate, leading to the formation of an ester bond and regeneration of the enzyme.

The presence and position of the alkene functionality in the monomer can influence the polymerization process. For instance, in the enzymatic polymerization of muconic acid derivatives, the stereochemistry of the double bonds is preserved in the resulting polymer, highlighting the high selectivity of the enzyme catalyst mdpi.com. This is a significant advantage over traditional high-temperature polymerization methods where side reactions involving the double bonds can occur mdpi.com. The mild reaction conditions of enzyme catalysis prevent undesirable side reactions such as isomerization, saturation, or radical cross-linking mdpi.com.

The use of immobilized lipases is highly advantageous in polymerization reactions. Immobilization enhances the enzyme's stability at higher temperatures and in organic solvents, allows for easy separation of the catalyst from the reaction mixture, and enables its reuse, which is crucial for cost-effective industrial applications mdpi.comnih.govnih.gov. Common supports for lipase immobilization include porous acrylic resins, nylon, and sol-gels nih.govnih.gov. Immobilized lipases, such as the commercially available Novozym 435 (CALB immobilized on a macroporous acrylic resin), have been successfully employed in the synthesis of a wide range of esters and polyesters researchgate.netwhiterose.ac.uk. The immobilization can also lead to hyperactivation of the lipase, resulting in higher reaction rates compared to the free enzyme mdpi.com.

Ruthenium-Based Catalysts in Ring Opening Metathesis Polymerization (ROMP) of Related Dicarboxylic Acid Esters

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the synthesis of polymers from cyclic olefins, catalyzed by transition metal complexes, most notably those based on ruthenium. Well-defined ruthenium catalysts, such as the Grubbs' and Hoveyda-Grubbs' catalysts, are known for their high activity, stability, and tolerance to a wide range of functional groups, including esters nih.goviucc.ac.ilresearchgate.netpsu.edunih.gov.

While this compound itself is an acyclic monomer and thus not directly polymerizable by ROMP, cyclic derivatives containing the dicarboxylic ester functionality are suitable monomers. For example, norbornene derivatives functionalized with dicarboxylic acid esters have been successfully polymerized using ruthenium catalysts jku.at. The polymerization of such monomers allows for the incorporation of the ester functionalities into the polymer backbone.

The general mechanism of ROMP involves the reaction of the ruthenium carbene catalyst with the double bond of the cyclic monomer to form a metallacyclobutane intermediate. This intermediate then undergoes a retro [2+2] cycloaddition to open the ring and generate a new ruthenium carbene attached to the growing polymer chain. This process repeats, leading to the formation of a high molecular weight polymer with the double bonds preserved in the polymer backbone.

The choice of the specific ruthenium catalyst can influence the rate of initiation and propagation, as well as the stereochemistry of the resulting polymer jku.at. For instance, first-generation Grubbs catalysts have been shown to produce nearly monodisperse polymers from norbornene diester monomers, whereas N-heterocyclic carbene (NHC)-based initiators exhibit different polymerization rates jku.at.

Copper-Based Catalytic Systems in Atom-Transfer Radical Polymerization (ATRP) of Related Monomers

Atom-Transfer Radical Polymerization (ATRP) is a type of reversible-deactivation radical polymerization (RDRP) that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. Copper-based complexes are the most commonly used catalysts for ATRP wikipedia.orgacs.orgmdpi.com.

The ATRP of α,β-unsaturated esters that are structurally related to this compound, such as dimethyl itaconate (DMI), has been successfully demonstrated using copper-based catalytic systems researchgate.net. The polymerization is typically initiated by an alkyl halide, and the copper(I) complex acts as an activator, abstracting a halogen atom from the initiator to form a radical and the copper(II) deactivator. This radical then adds to the monomer, and the growing polymer chain is reversibly deactivated by the copper(II) complex.

The polymerization of DMI using a CuX/2,2′-bipyridine (X = Cl, Br) catalytic system has been shown to proceed in a controlled manner up to approximately 50% conversion, with a linear increase in number-average molecular weight versus monomer conversion researchgate.net. The efficiency of the initiator and the stability of the active chains are key to achieving a controlled polymerization researchgate.net.

However, challenges can arise in the ATRP of certain monomers. For instance, in the ATRP of N,N-dimethylacrylamide, it is believed that the copper salts can complex with the amide group of the chain ends, stabilizing the radical and hindering the deactivation step, which leads to an uncontrolled polymerization cmu.edu. Similar interactions could potentially influence the ATRP of this compound. The choice of ligands, solvent, initiator, and copper halide are all critical parameters that need to be optimized for a successful and controlled polymerization researchgate.netcmu.edu.

Catalytic Synthesis of Macrocyclic Esters from Dicarboxylic Acid Precursors

The catalytic synthesis of macrocyclic esters from dicarboxylic acid precursors is a significant area of research in organic chemistry, driven by the prevalence of macrocyclic structures in natural products, pharmaceuticals, and materials science. While direct catalytic macrocyclization of this compound is not extensively documented in publicly available research, the principles of catalytic macrocyclization of other dicarboxylic acid esters can be applied to understand the potential pathways for this specific compound. Catalytic methods are generally favored over stoichiometric approaches due to their efficiency, selectivity, and sustainability.

One of the most powerful and widely used catalytic methods for the synthesis of unsaturated macrocycles is Ring-Closing Metathesis (RCM) . organic-chemistry.orgwikipedia.orgdrughunter.com This reaction, typically catalyzed by ruthenium or molybdenum complexes, involves the intramolecular reaction of a diene to form a cyclic alkene and a small volatile byproduct, such as ethylene. wikipedia.org For a precursor derived from this compound to undergo RCM, it would first need to be functionalized with two terminal alkene chains. For instance, the ester groups could be reacted with unsaturated alcohols to introduce the necessary diene functionality. The subsequent RCM reaction would then be catalyzed by a suitable metathesis catalyst, such as a Grubbs or Schrock catalyst, to form the macrocyclic ester. The efficiency and stereoselectivity of the cyclization can be influenced by the choice of catalyst, solvent, and reaction concentration. organic-chemistry.org

Another approach to the catalytic synthesis of macrocyclic esters involves multicomponent reactions (MCRs) . nih.govrug.nl MCRs are one-pot reactions in which three or more reactants combine to form a single product, offering a highly efficient route to complex molecules. A strategy for forming macrocycles using MCRs involves the synthesis of a linear precursor with reactive functional groups at both ends, which then undergoes an intramolecular MCR to form the macrocycle. nih.gov For example, a derivative of citraconic acid could be prepared to have an amino group at one end and a carboxylic acid at the other, which could then participate in a Ugi or Passerini multicomponent reaction with an isocyanide and an aldehyde or ketone to form a macrocyclic peptide-ester hybrid.

Enzymatic catalysis also presents a powerful tool for macrocyclization. Lipases and thioesterases are known to catalyze the formation of macrocyclic lactones from hydroxy acids or their activated esters. nih.gov A precursor derived from this compound, containing a terminal hydroxyl group, could potentially be a substrate for an enzymatic macrocyclization. These reactions often proceed with high chemo-, regio-, and stereoselectivity under mild conditions.

| Catalytic System | Dicarboxylic Acid Precursor Type | Macrocycle Type | Reference(s) |

| Grubbs or Schrock Catalysts (Ru, Mo) | Dienes derived from dicarboxylic acids | Unsaturated Macrolactones | organic-chemistry.orgwikipedia.orgdrughunter.com |

| Palladium Catalysts | Dienes or other unsaturated precursors | Unsaturated Macrolactones | researchgate.net |

| Lipases / Thioesterases | ω-Hydroxycarboxylic acids or their activated esters | Saturated or Unsaturated Macrolactones | nih.gov |

| Multicomponent Reaction Catalysts | α,ω-Difunctionalized linear precursors derived from dicarboxylic acids | Macrocyclic amides/esters | nih.govrug.nl |

Detailed Research Findings

Specific research on the catalytic synthesis of macrocyclic esters directly from this compound as the primary dicarboxylic acid precursor is limited in the reviewed literature. However, related studies on itaconic acid, an isomer of citraconic acid, show its use in the synthesis of polyesters. rsc.orgrsc.org For example, bio-based polyesters have been synthesized through the melt polycondensation of itaconic acid with various diols and glycerol (B35011). rsc.org While this leads to polymeric chains rather than discrete macrocycles, it demonstrates the reactivity of the dicarboxylic acid structure in ester formation.

Furthermore, the synthesis of polyesters from divinyl esters of dicarboxylic acids and glycols has been achieved through enzymatic catalysis. nih.gov This suggests that a divinyl ester of citraconic acid could potentially be used in a similar catalytic system to produce macrocyclic or oligomeric esters.

The development of catalytic systems for the synthesis of macrocycles from unsaturated dicarboxylic esters remains an active area of research. The application of modern catalytic methods, such as ring-closing metathesis and multicomponent reactions, to precursors derived from this compound holds potential for the efficient synthesis of novel macrocyclic structures.

Polymerization and Material Science Research Utilizing Citraconic Acid Dimethyl Ester and Analogs

Development of Novel Polymeric Materials and Resins

Citraconic acid dimethyl ester is recognized for its potential as a monomer and a reactive intermediate in the synthesis of a variety of polymers and resins. Its reactivity is primarily attributed to the presence of a carbon-carbon double bond and two methyl ester groups. cymitquimica.com While direct research on the homopolymerization of this compound is not extensively documented, its structural isomer, itaconic acid, and its esters have been widely investigated for creating novel polymeric materials.

The dimethyl esters of dicarboxylic acids, such as itaconic acid, are often preferred in polymerization reactions to circumvent undesirable side reactions that can occur with the corresponding free acids. For instance, in the synthesis of poly(ester amide)s, using dimethyl esters prevents the acidolysis of the amido diol structure. mdpi.com Itaconic acid-based polyesters have been explored for a range of applications, including their use as reactive binder resins for coatings, in shape-memory materials, and in printing inks. mdpi.com

The development of bio-based polymers from compounds like this compound offers a renewable alternative to traditional petroleum-derived plastics. Research has indicated its utility in creating furan (B31954) derivatives, which are precursors to bio-based polyethylene (B3416737) furanoate (PEF), a polymer with properties comparable to polyethylene terephthalate (B1205515) (PET).

Furthermore, analogs of this compound, such as citraconic anhydride (B1165640), have been utilized in the synthesis of novel benzoxazine (B1645224) resins, highlighting the versatility of this class of compounds in creating high-performance thermosetting polymers. researchgate.net The synthesis of unsaturated poly(ester amide) resins from itaconic acid, a close analog, demonstrates the potential for creating materials with unique properties like thixotropic behavior, which is valuable in coating and adhesive applications. nih.gov

Role in Cross-Linking and Network Formation

This compound can function as a cross-linking agent in polymer chemistry. cymitquimica.com The presence of the double bond allows for radical polymerization, which can lead to the formation of cross-linked networks. This is a crucial aspect in the formulation of thermosetting resins and elastomers, where the degree of cross-linking dictates the material's mechanical properties and thermal stability.

In the context of unsaturated polyesters, the incorporation of monomers with double bonds, such as those derived from itaconic or maleic acid, is essential for subsequent cross-linking. For example, polyesters containing itaconic acid can be cross-linked using a thermal initiator like benzoyl peroxide. A higher concentration of the unsaturated acid in the polyester (B1180765) backbone leads to a higher cross-linking density, resulting in a greater proportion of the polymer becoming insoluble. rsc.org

The double bond in this compound and its analogs can also participate in other cross-linking chemistries. For example, the unsaturated double bonds in itaconic acid-based polyesters can be reacted with other monomers like methyl methacrylate, butyl acrylate, and styrene (B11656) via radical polymerization to form acrylic-modified polyesters. These can then be cross-linked with melamine-formaldehyde resins to create durable coatings. rsc.org

The ability to form cross-linked networks is fundamental to the application of these materials in coatings, adhesives, and composites, where a robust and stable polymer matrix is required.

Ring Opening Metathesis Polymerization (ROMP) Studies

Ring Opening Metathesis Polymerization (ROMP) is a powerful technique for the synthesis of well-defined polymers from cyclic olefin monomers. Research in this area has explored the polymerization of monomers structurally related to cyclic derivatives of citraconic acid.

The monomer, 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, dimethyl ester, is synthesized through a two-step process involving a Diels-Alder reaction between furan and maleic anhydride, followed by Fischer esterification. cymitquimica.com This monomer has been successfully polymerized via ROMP using a commercially available ruthenium catalyst (Grubbs catalyst). The polymerization is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere.

The molecular weight of the resulting polymer, poly(dimethyl-7-oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid), can be controlled by adjusting the molar ratio of the monomer to the catalyst. cymitquimica.com High weight average molecular weights (Mw) have been achieved, demonstrating the efficiency of the Grubbs catalyst in this system. cymitquimica.com

Table 1: ROMP of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3-Dicarboxylic Acid, Dimethyl Ester

| Monomer:Catalyst Ratio | Weight Average Molecular Weight (Mw) ( g/mol ) |

| 16200:1 | 1,100,000 |

| 24000:1 | 4,500,000 |

Data sourced from a study on the ROMP of the specified monomer. cymitquimica.com

The polyester obtained from the ROMP of 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, dimethyl ester can be subsequently hydrolyzed to form a polyanion. This is achieved by treating the polymer with a base, such as sodium hydroxide (B78521) (NaOH), in a mixture of THF and water. lgcstandards.com The hydrolysis reaction converts the dimethyl ester groups into carboxylate anions, resulting in the formation of poly(7-oxanorbornene-2,3-dicarboxylate). cymitquimica.com

The resulting polyanions are water-soluble and have been observed to form hydrogels in aqueous solutions, which can have potential applications in biomedical and other fields. The formation of these hydrogels highlights the ability to modify the properties of the polymer post-polymerization to create new materials with distinct functionalities.

Atom-Transfer Radical Polymerization (ATRP) Investigations of Itaconate Monomers

Atom-Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. The ATRP of itaconate monomers, particularly dimethyl itaconate (DMI), an isomer of this compound, has been a subject of significant research.

The ATRP of dimethyl itaconate has been carried out using a copper-based catalytic system, such as CuX/2,2′-bipyridine (where X = Cl or Br), with various initiators. whiterose.ac.uk The polymerization exhibits characteristics of a controlled process, with a linear increase in the number-average molecular weight (Mn) as a function of monomer conversion. whiterose.ac.uk The experimental molecular weights often show good agreement with the theoretical values, indicating an efficient initiation process and a constant number of active polymer chains. whiterose.ac.uk

However, the ATRP of DMI is known to be relatively slow, and the controlled nature of the polymerization is typically maintained up to approximately 50% monomer conversion, after which a decrease in the polymerization rate is often observed. whiterose.ac.ukrsc.org This has been attributed to factors such as chain transfer to the monomer. rsc.org

Reverse ATRP (RATRP) has also been employed to polymerize DMI, using an AIBME/CuBr2/dNbpy system. This method has been shown to produce poly(dimethyl itaconate) (PDMI) with number average molecular weights as high as 15,000 g/mol and monomer conversions reaching up to 70%, while maintaining a low dispersity (Đ = 1.06–1.38). researchgate.netrsc.org

The polymerization kinetics are influenced by the reaction temperature. Studies have shown that at 100 °C, the dispersity of the resulting PDMI remains low, and the experimental molecular weight is closer to the theoretical value compared to polymerizations conducted at lower temperatures (60 °C and 80 °C). researchgate.netnih.gov

Table 2: Reverse ATRP of Dimethyl Itaconate (DMI) at Different Temperatures

| Temperature (°C) | Monomer Conversion (%) | Number Average Molecular Weight (Mn) ( g/mol ) | Dispersity (Đ) |

| 60 | ~60 (after 48h) | > Theoretical | Broadens with conversion |

| 80 | ~50 (after 24h) | > Theoretical | Broadens with conversion |

| 100 | ~70 (after 48h) | Closer to Theoretical | Low (1.06-1.38) |

Data synthesized from studies on the RATRP of DMI. researchgate.netnih.gov

The challenges in the controlled radical polymerization of itaconates, including slow polymerization rates and side reactions, are areas of ongoing research aimed at optimizing reaction conditions to achieve better control over the polymer architecture and properties. acs.org

Influence of Initiator and Catalyst on Polymerization

The successful polymerization of this compound and its analogs into unsaturated polyesters is highly dependent on the selection of appropriate initiators and catalysts. In conventional polycondensation reactions, which often require elevated temperatures, catalysts are crucial for achieving desirable molecular weights. For the related dimethyl itaconate, tin(II) ethylhexanoate has been effectively used as a catalyst in direct polycondensation with various diols. researchgate.netsemanticscholar.org

To prevent premature crosslinking via the vinyl group, which can lead to gel formation, radical inhibitors are often incorporated into the polymerization mixture. researchgate.net 4-methoxyphenol (B1676288) is a commonly used inhibitor in these systems. researchgate.netsemanticscholar.org The choice of catalyst can also influence the final properties of the polymer. For instance, in the synthesis of itaconate-based biopolyesters, Lewis acid catalysts such as zinc acetate (B1210297) and dibutyltin (B87310) oxide have been studied to control side reactions and improve the preservation of the unsaturated moiety.

In the context of photo-induced polymer modification, free-radical photoinitiators like 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) are employed to initiate reactions involving the alkene groups, such as thiol-ene click reactions for functionalization. nih.gov Cationic polymerization of vinyl ethers, a related class of monomers, can be initiated by strong acids like trifluoromethanesulfonic acid (CF3SO3H). fujifilm.com

For radical polymerization, initiators such as potassium persulfate are used, and their concentration can influence the physicochemical properties of the resulting polymer particles. google.com In nitroxide-mediated polymerization (NMP), unimolecular initiators from the BlocBuilder family have been utilized for the copolymerization of itaconate esters with styrene. mdpi.com

Table 1: Examples of Initiators and Catalysts in the Polymerization of Itaconic and Citraconic Acid Derivatives

| Polymerization Type | Monomer/System | Initiator/Catalyst | Role |

|---|---|---|---|

| Polycondensation | Dimethyl Itaconate | Tin(II) ethylhexanoate | Catalyst |

| Polycondensation | Itaconate-based biopolyesters | Zinc acetate, Dibutyltin oxide | Lewis acid catalysts |

| Photo-induced modification | Polyesters with alkene groups | 2,2-dimethoxy-2-phenylacetophenone (DMPA) | Photoinitiator |

| Cationic Polymerization | Vinyl ethers | Trifluoromethanesulfonic acid | Initiator |

| Radical Polymerization | Itaconic acid | Potassium persulfate | Initiator |

| Nitroxide-Mediated Polymerization | Dibutyl itaconate / Styrene | BlocBuilder family initiators | Initiator |

Enzymatic Polymerization for Sustainable Unsaturated Polyesters

Enzymatic polymerization has emerged as a powerful tool for the synthesis of unsaturated polyesters from citraconic acid derivatives and other bio-based monomers. This approach offers several advantages over traditional chemical synthesis, particularly in the context of sustainability and polymer functionalization.

The use of enzymes, particularly lipases, allows for polymerization under mild reaction conditions, often at temperatures as low as 50°C. mdpi.comresearchgate.net This contrasts with conventional polycondensation, which typically requires high temperatures (often above 180°C) and can lead to undesirable side reactions. nih.govnih.gov By operating at lower temperatures, enzymatic polymerization minimizes energy consumption and reduces the risk of thermal degradation or isomerization of the monomers.

A key advantage of this method is the ability to conduct polymerizations in solvent-free systems or in green solvents, aligning with the principles of green chemistry. researchgate.net The bio-based nature of both the monomers (derived from fermentation) and the catalyst (enzymes) contributes to a more sustainable polymer production lifecycle. umn.edursc.org Candida antarctica lipase (B570770) B (CALB), often in its immobilized form (Novozym® 435), is a widely used and robust catalyst for these reactions, demonstrating high selectivity and stability. mdpi.comuni-halle.de

A significant benefit of enzymatic polymerization is the preservation of the reactive alkene groups within the polyester backbone. nih.govrsc.org The mild and highly selective nature of enzymes like CALB prevents the side reactions, such as crosslinking and isomerization, that can occur at the high temperatures of conventional polymerization. researchgate.netnih.gov

This retention of the carbon-carbon double bond is crucial for post-polymerization modification, allowing for the introduction of various functional groups. rsc.orgfigshare.com The alkene moiety can act as a handle for a range of chemical transformations, including Michael additions. For example, the aza-Michael addition of amines to the double bond is a versatile method for creating new carbon-nitrogen bonds and modifying the polymer's properties. nih.gov This functionalization capability opens up possibilities for creating materials with tailored properties for specific applications, including biomedical uses. nih.govnih.gov The ability to perform these modifications under mild conditions further enhances the utility of these enzymatically synthesized polyesters. nih.govrsc.org

Polycondensation Reactions of Itaconic Acid Derivatives for Polyesters

Polycondensation is a primary method for synthesizing polyesters from itaconic acid and its isomers, like citraconic acid. This process typically involves the reaction of the dicarboxylic acid or its ester form (e.g., dimethyl itaconate) with a diol. researchgate.netresearchgate.net The resulting unsaturated polyesters contain reactive double bonds that can be exploited for further crosslinking or functionalization. manchester.ac.uk

A major challenge in the polycondensation of itaconic and citraconic acid derivatives is the potential for premature crosslinking and gel formation due to the presence of the vinyl group. researchgate.net At the elevated temperatures often required for polycondensation, radical-initiated side reactions can occur, leading to an insoluble polymer network. To mitigate this, radical inhibitors such as 4-methoxyphenol or hydroquinone (B1673460) are frequently added to the reaction mixture. researchgate.net

Another significant challenge is the isomerization of the double bond. nih.gov Itaconic acid can isomerize to the less reactive mesaconic acid (the trans-isomer) and citraconic acid (the cis-isomer). researchgate.net This isomerization is temperature-dependent, with temperatures above 150°C significantly increasing its occurrence. researchgate.net The formation of these isomers can affect the reactivity of the monomer and the properties of the final polymer. Utilizing lower reaction temperatures is a key strategy to minimize both isomerization and unwanted crosslinking. researchgate.netresearchgate.net

Enzymatic polycondensation offers a highly effective solution to the challenges of crosslinking and isomerization. researchgate.net By employing enzymes like Candida antarctica lipase B (CALB), the polymerization can be carried out at significantly lower temperatures, typically around 50°C. mdpi.comresearchgate.net These mild conditions preserve the integrity of the vinyl group throughout the synthesis. researchgate.net

This enzymatic approach has been successfully used for the polycondensation of various dicarboxylic acids and diols. researchgate.net It allows for the synthesis of well-defined unsaturated polyesters with minimal side product formation. nih.gov The high selectivity of the enzyme catalyst ensures that the polymerization proceeds via the desired esterification reaction without interfering with the reactive double bond. uni-halle.de This strategy not only leads to polymers with retained functionality for subsequent modifications but also represents a more sustainable and controlled method for producing bio-based unsaturated polyesters. nih.govrsc.org

Table 2: Challenges and Strategies in the Polycondensation of Itaconic/Citraconic Acid Derivatives

| Challenge | Description | Conventional Strategy | Enzymatic Strategy |

|---|---|---|---|

| Crosslinking/Gel Formation | Radical-initiated reactions of the vinyl group at high temperatures leading to insoluble networks. | Addition of radical inhibitors (e.g., 4-methoxyphenol). | Mild reaction temperatures (e.g., ~50°C) prevent radical formation. |

| Isomerization | Thermal conversion of itaconic acid to less reactive mesaconic and citraconic acid. | Maintaining reaction temperatures below 150°C. | Low reaction temperatures minimize isomerization. |

| Control over Structure | Difficulty in achieving high molecular weight without side reactions. | Use of specific catalysts (e.g., tin(II) ethylhexanoate) and careful control of reaction conditions. | High selectivity of the enzyme (e.g., CALB) leads to well-defined polymer structures. |

Applications in Coatings and Resin Formulations

This compound, a derivative of citraconic acid, is being investigated as a key ingredient in the synthesis of specialized polymers for the coatings industry. Its unique molecular structure, featuring a double bond and two ester groups, makes it a candidate for creating polymers with tailored properties. Research is particularly focused on leveraging this compound to enhance the performance and sustainability of coatings and resins.

Bio-Based Alkyd Resin Development

The coatings industry is increasingly seeking sustainable alternatives to traditional petroleum-derived components. Bio-based alkyd resins, which are polyesters modified with fatty acids from renewable sources, represent a significant step in this direction. While much of the research has centered on the use of citraconic acid and its anhydride, the application of its dimethyl ester is an emerging area of interest.

The synthesis of alkyd resins typically involves the polycondensation of a polybasic acid or its anhydride, a polyhydric alcohol, and a fatty acid or oil. In the pursuit of higher bio-based content, researchers are exploring the replacement of conventional aromatic diacids like phthalic anhydride with monomers derived from renewable resources.

While direct and extensive research on the use of this compound in bio-based alkyd resins is still developing, related studies provide valuable insights. For instance, research into the use of N-acylated and N-alkylated derivatives of glutamic acid as bio-based substitutes for aromatic diacid monomers has shown that dimethyl esters of these bio-based diacids can be successfully incorporated into alkyd resins. In one such study, N-palmitoylglutamic acid dimethyl ester was used in a two-step polycondensation process. This approach was necessary to prevent hydrolysis of the monomer's amide bond, which could otherwise lead to undesirable side reactions. The resulting resins were characterized for their molecular weight, viscosity, and thermal stability, demonstrating the feasibility of incorporating complex bio-based ester monomers into alkyd formulations.

The table below outlines the components used in a representative synthesis of a bio-based alkyd resin, drawing a parallel to how this compound could potentially be integrated.

| Component Category | Example Compound | Role in Alkyd Resin Synthesis | Potential for Bio-Based Substitution |

| Polybasic Acid/Ester | Phthalic Anhydride | Provides hardness and chemical resistance. | High - Can be replaced by bio-based alternatives like citraconic acid derivatives. |

| Polyhydric Alcohol | Glycerol (B35011), Pentaerythritol | Forms the polyester backbone. | High - Often derived from bio-based sources. |

| Fatty Acid/Oil | Linseed Oil, Soybean Oil | Imparts flexibility and drying properties. | High - Inherently bio-based. |

| Bio-Based Monomer | N-palmitoylglutamic acid dimethyl ester | Alternative to petroleum-based diacids. | Serves as a model for incorporating other bio-based esters. |

This table illustrates the general composition of alkyd resins and highlights the potential for incorporating bio-based monomers.

The investigation into various bio-based monomers, including esters, is driven by the goal of enhancing the sustainable footprint of alkyd resins without compromising their performance characteristics such as drying time, hardness, and adhesion.

Photosensitive Coating Formulations

Photosensitive coatings, which cure or harden upon exposure to light, are crucial in a variety of applications, from electronics to printing. The formulation of these coatings often involves a prepolymer, a crosslinking agent, a photoinitiator, and other additives that influence the final properties of the cured film. The mechanical properties and chemical stability of these coatings are largely determined by the type of resin used and the extent of crosslinking achieved during the curing process.

Unsaturated polyesters are a common type of prepolymer used in photosensitive coatings due to their ability to form tough, hard, and solvent-resistant films. The double bond in the polyester backbone allows for crosslinking reactions to occur when exposed to a light source, typically ultraviolet (UV) light.

While specific research detailing the extensive use of this compound in photosensitive coatings is not widely published, its chemical structure suggests its potential as a valuable component. The presence of the carbon-carbon double bond in its structure makes it a candidate for participation in photopolymerization reactions.

The general composition and key properties of photosensitive coatings are summarized in the table below.

| Component | Function | Key Properties Influenced |

| Prepolymer (e.g., Unsaturated Polyester) | Forms the main body of the coating. | Mechanical strength, hardness, chemical resistance. |

| Crosslinking Agent | Reacts with the prepolymer to form a network. | Degree of curing, film toughness. |

| Photoinitiator | Initiates the polymerization reaction upon light exposure. | Curing speed. |

| Thinner/Reactive Diluent | Adjusts viscosity for application. | Flow and leveling. |

This table provides a general overview of the components in a photosensitive coating formulation and their impact on the final properties.

The ongoing development in this field is focused on creating novel photosensitive systems with rapid curing times, low environmental impact, and superior performance characteristics for advanced applications. The exploration of monomers like this compound is part of this broader effort to innovate and improve the capabilities of photosensitive coatings.

Biochemical and Biological Research Applications of Citraconic Acid Dimethyl Ester

Utilization in Biochemical Studies and Enzyme-Substrate Interactions

While direct research on citraconic acid dimethyl ester in enzyme-substrate interactions is limited in the available literature, studies on its parent compound, citraconic acid, provide valuable insights into its potential biochemical activities. Citraconic acid has been identified as a competitive inhibitor of the enzyme cis-aconitate decarboxylase (ACOD1), also known as immune-responsive gene 1 (IRG1). This enzyme is responsible for the production of itaconate, a key immunomodulatory metabolite. By binding to the active site of ACOD1, citraconic acid can modulate the production of itaconate, thereby influencing inflammatory and metabolic pathways. This inhibitory action highlights the potential for dicarboxylic acid isomers and their derivatives to interact specifically with enzyme active sites, suggesting that this compound could also serve as a tool for studying enzyme kinetics and inhibition.

Enzymatic Hydrolysis by Esterases from Extreme Environments

Specific studies detailing the enzymatic hydrolysis of this compound by esterases from extreme environments were not prominently found in the surveyed literature. However, the broader field of enzymatic hydrolysis of esters is a well-established area of research. Esterases are ubiquitous enzymes that catalyze the hydrolysis of ester bonds, and those sourced from extremophiles (organisms thriving in extreme conditions such as high temperatures, salinity, or pH) are of particular interest due to their stability and potential for industrial applications. Research in this area typically involves screening for novel esterases from extremophilic microorganisms and characterizing their substrate specificity, temperature and pH optima, and stability. While direct evidence for this compound is lacking, it is plausible that extremophilic esterases with broad substrate tolerance could hydrolyze this compound. Further research would be necessary to identify such enzymes and characterize their activity on this compound.

Research on Metabolite Profiling Methods

In the field of metabolomics, which involves the comprehensive analysis of small molecules within a biological system, accurate identification and quantification of metabolites are crucial. Citraconic acid is a known metabolite that can be detected in biological samples. Its presence and concentration can be relevant in various physiological and pathological states. While citraconic acid itself is a target analyte in metabolite profiling, the specific use of this compound in the development or validation of these methods, for example as an internal standard, is not extensively documented in the reviewed scientific literature. Internal standards are essential in mass spectrometry-based metabolomics for data normalization and accurate quantification. The selection of an appropriate internal standard depends on its chemical similarity to the analytes of interest and its absence in the biological samples being analyzed. Future research could explore the potential of this compound as a stable, isotopically labeled internal standard for the quantification of dicarboxylic acids in metabolomic studies.

Investigations of Related Fumaric Acid Esters in Biological Systems

Research into fumaric acid esters, particularly dimethyl fumarate (B1241708) (DMF), provides a valuable parallel to understanding the potential biological activities of related compounds like this compound. DMF has been extensively studied for its therapeutic effects, offering insights into the mechanisms by which these esters can modulate biological systems.

Dimethyl fumarate has been shown to protect the integrity of the blood-brain barrier (BBB), a critical interface controlling the passage of substances between the blood and the central nervous system. This protective effect is mediated through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Studies have demonstrated that DMF upregulates Nrf2 and its target genes in cerebral endothelial cells and astrocytes nih.govnih.gov. This activation of the Nrf2 pathway helps to mitigate oxidative stress and inflammation, which are key contributors to BBB dysfunction in various neurological diseases nih.govnih.gov. By stabilizing the tight junctions between endothelial cells, DMF helps to maintain the barrier function of the BBB nih.gov.

| Pathway Component | Effect of Dimethyl Fumarate | Reference |

| Nrf2 | Upregulation and activation | nih.govnih.gov |

| Nrf2 Target Genes | Increased expression | nih.govnih.gov |

| Blood-Brain Barrier Integrity | Protection and stabilization | nih.gov |

Dimethyl fumarate exerts significant immunomodulatory effects by altering the cytokine secretion patterns of lymphocytes. Research has shown that DMF treatment can lead to a reduction in the number of circulating T-helper 1 (Th1) and T-helper 17 (Th17) cells, which are key producers of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and interleukin-17 (IL-17). Conversely, DMF has been observed to increase the proportion of T-helper 2 (Th2) and regulatory T cells (Tregs), which are associated with anti-inflammatory responses. This shift in the balance of T-helper cell subsets results in a less inflammatory cytokine milieu. These changes in lymphocyte populations and their cytokine profiles are believed to be a key mechanism behind the therapeutic efficacy of DMF in immune-mediated disorders.

| Lymphocyte Subset | Effect of Dimethyl Fumarate | Associated Cytokines |

| Th1 Cells | Decrease | IFN-γ |

| Th17 Cells | Decrease | IL-17 |

| Th2 Cells | Increase | IL-4, IL-5, IL-13 |

| Regulatory T cells (Tregs) | Increase | IL-10, TGF-β |

The biological activity of dimethyl fumarate is intrinsically linked to its hydrolysis and stability under physiological conditions. Following oral administration, DMF is rapidly hydrolyzed by esterases in the gastrointestinal tract, blood, and various tissues to its active metabolite, monomethyl fumarate (MMF). MMF is then further metabolized to fumaric acid, which can enter the Krebs cycle. Stability studies have shown that DMF is susceptible to hydrolysis, particularly under acidic and alkaline conditions medscinet.netnih.govlgcstandards.com. The rate of hydrolysis is pH-dependent, with the compound being more stable at neutral pH medscinet.netnih.govlgcstandards.com. Understanding the pharmacokinetics and metabolic fate of fumaric acid esters is crucial for interpreting their biological effects and for the design of new therapeutic agents with improved stability and bioavailability.

| Condition | Stability of Dimethyl Fumarate | Primary Hydrolysis Product |

| Acidic pH | Susceptible to hydrolysis | Monomethyl fumarate |

| Alkaline pH | Susceptible to hydrolysis | Monomethyl fumarate |

| Neutral pH | More stable | Monomethyl fumarate |

| In vivo (esterases) | Rapid hydrolysis | Monomethyl fumarate |

Mechanisms of Action as Antipsoriatic Agents

The therapeutic effects of fumaric acid esters (FAEs), such as dimethyl fumarate (DMF), in the treatment of psoriasis are well-documented, and it is understood that this compound likely shares similar mechanisms of action due to its structural relationship. The anti-psoriatic action of these compounds is not attributed to a single pathway but rather to a complex interplay of immunomodulatory and anti-inflammatory effects on various cell types. nih.govresearchgate.net

The primary bioactive metabolite, monomethyl fumarate (MMF), is formed rapidly from DMF and is considered a key mediator of its therapeutic effects. nih.govijdvl.com The mechanisms of action involve both interactions with cell surface receptors and modulation of intracellular signaling pathways following cellular uptake. nih.govresearchgate.net

A significant aspect of the mechanism is the modulation of the immune response. In psoriasis, there is a predominant pro-inflammatory Th1/Th17 cell response. Fumaric acid esters have been shown to induce a shift from this Th1/Th17 phenotype towards an anti-inflammatory Th2 response. nih.govnih.govresearchgate.net This shift helps to ameliorate the inflammatory processes characteristic of psoriatic lesions. nih.gov

One of the core mechanisms is the inhibition of the nuclear factor kappa B (NF-κB) pathway. nih.govpraxis-schuster.ch By inhibiting the translocation of NF-κB, these compounds effectively reduce the production of pro-inflammatory cytokines and the expression of adhesion molecules. praxis-schuster.ch This leads to a decrease in the inflammatory infiltrate in psoriatic plaques.

Furthermore, both DMF and its metabolite MMF can interact with intracellular glutathione. nih.govresearchgate.net This interaction can modulate the intracellular redox state and influence various cellular processes. praxis-schuster.ch Another key pathway affected is the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. nih.govresearchgate.net Activation of Nrf2 leads to the expression of cytoprotective and anti-inflammatory genes. researchgate.net

Recent research has also highlighted the role of the hydroxy-carboxylic acid receptor 2 (HCA2), a G-protein coupled receptor to which MMF can bind. nih.govresearchgate.net This interaction is thought to contribute to the anti-inflammatory effects. Additionally, some studies suggest that DMF may also influence the hypoxia-inducible factor 1-alpha (HIF-1α). nih.govresearchgate.net

Beyond their effects on immune cells, these compounds have also been shown to impact non-immune cells such as keratinocytes and endothelial cells, which are involved in the pathogenesis of psoriasis. nih.gov The induction of apoptosis in T-cells is another proposed mechanism contributing to the resolution of psoriatic lesions. nih.govresearchgate.net

The multifaceted mechanisms of action of fumaric acid esters are summarized in the table below.

| Mechanism of Action | Effect | Key Molecules Involved |

| Immunomodulation | Shifts the immune response from a pro-inflammatory Th1/Th17 to an anti-inflammatory Th2 phenotype. | Th1, Th17, Th2 cells |

| NF-κB Inhibition | Downregulates the production of pro-inflammatory cytokines and adhesion molecules. | NF-κB |

| Nrf2 Pathway Activation | Stimulates the expression of cytoprotective and anti-inflammatory genes. | Nrf2 |

| Glutathione Interaction | Modulates the intracellular redox system. | Glutathione (GSH) |

| HCA2 Receptor Binding | Contributes to anti-inflammatory effects. | Monomethyl fumarate (MMF), HCA2 |

| T-Cell Apoptosis | Induces programmed cell death in T-cells. | T-cells |

| Effects on Non-Immune Cells | Influences the function of keratinocytes and endothelial cells. | Keratinocytes, Endothelial cells |

| HIF-1α Modulation | Potential influence on hypoxia-inducible factor 1-alpha. | HIF-1α |

Theoretical and Computational Studies of this compound Systems: An Overview

Computational chemistry has emerged as a powerful tool in understanding and predicting the behavior of chemical systems. In the context of this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), are crucial for elucidating reaction mechanisms, determining site preferences, and predicting the molecule's reactivity and structure. This section delves into the computational approaches used to model and understand the chemical properties of this compound.

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Systems and Processes